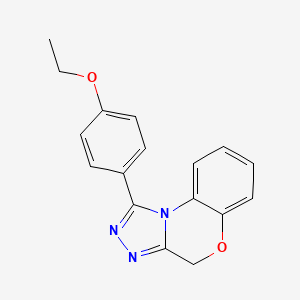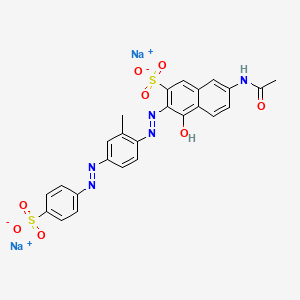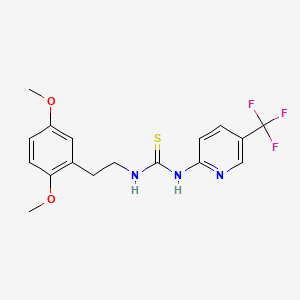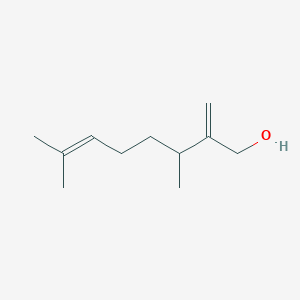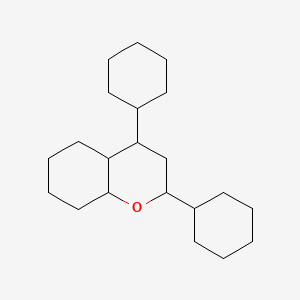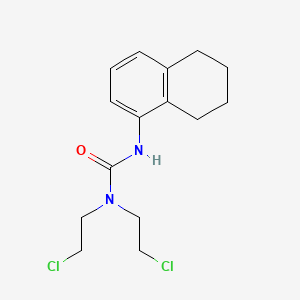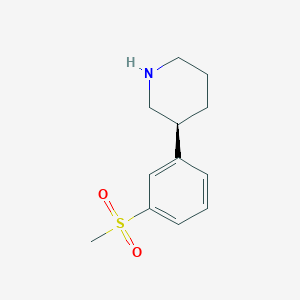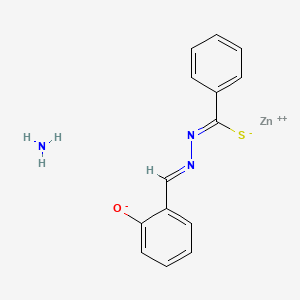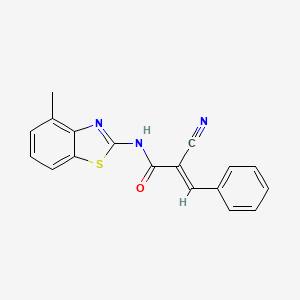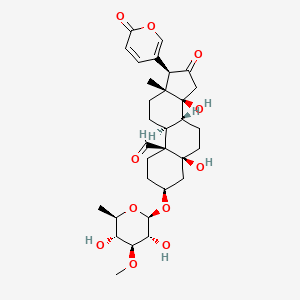
Bovoruboside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bovoruboside is a naturally occurring compound found in the plant Bowiea volubilis, commonly known as the “climbing onion.” This compound is a type of bufadienolide, which is a class of cardiotonic steroids. Bufadienolides are known for their potent biological activities, including anticancer, antifungal, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bovoruboside involves several steps, starting from the extraction of the compound from the plant Bowiea volubilis. The compound can be isolated using solvent extraction methods followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bovoruboside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Bovoruboside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bufadienolides and their chemical properties.
Biology: Investigated for its biological activities, including anticancer, antifungal, and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
Bovoruboside exerts its effects through several molecular targets and pathways. It is known to inhibit Na⁺/K⁺-ATPase, an enzyme that is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular calcium levels, which can trigger various cellular responses, including apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bufalin: Another bufadienolide with similar anticancer properties.
Marinobufagin: Known for its cardiotonic and anticancer activities.
Telocinobufagin: Exhibits similar biological activities, including inhibition of Na⁺/K⁺-ATPase.
Uniqueness
Bovoruboside is unique due to its specific molecular structure and the presence of certain functional groups that contribute to its distinct biological activities. Its ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells makes it a promising candidate for further research and development .
Properties
CAS No. |
11032-44-3 |
|---|---|
Molecular Formula |
C31H42O11 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-16-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,12,15,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C31H42O11/c1-16-24(35)26(39-3)25(36)27(41-16)42-18-6-10-29(15-32)19-7-9-28(2)23(17-4-5-22(34)40-14-17)21(33)13-31(28,38)20(19)8-11-30(29,37)12-18/h4-5,14-16,18-20,23-27,35-38H,6-13H2,1-3H3/t16-,18+,19+,20-,23+,24-,25-,26+,27+,28-,29+,30+,31+/m1/s1 |
InChI Key |
VEXQUXZSPLIZEG-SXVLGZCUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](C(=O)C[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C(=O)CC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)
